

"chemical properties of Ethyl-piperidin-4-ylmethyl-amine"

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Compound of Interest

Compound Name: Ethyl-piperidin-4-ylmethyl-amine

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An In-depth Technical Guide on the Chemical Properties of **Ethyl-piperidin-4-ylmethyl-amine** For Researchers, Scientists, and Drug Development Professionals

The designation "**Ethyl-piperidin-4-ylmethyl-amine**" is structurally ambiguous and can refer to two primary isomers, which differ by the position of the ethyl group. This guide provides a detailed examination of the chemical properties, synthesis, and spectral characteristics of both isomers: N-(piperidin-4-ylmethyl)ethanamine and (1-Ethylpiperidin-4-yl)methylamine. These compounds are valuable bifunctional building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules.^[1]

N-(piperidin-4-ylmethyl)ethanamine

In this isomer, the ethyl group is attached to the exocyclic nitrogen atom, resulting in a secondary amine. The piperidine ring contains a secondary amine, making the molecule capable of further substitution at two distinct nitrogen atoms.

Chemical and Physical Properties

The known physical and chemical properties of N-(piperidin-4-ylmethyl)ethanamine are summarized below.

Property	Value	Source
CAS Number	1220168-31-9	[1]
Molecular Formula	C ₈ H ₁₈ N ₂	[1]
Formula Weight	142.24 g/mol	[1]
Boiling Point	201 °C	[1][2]
Density	0.860 g/cm ³	[1][2]
Flash Point	76 °C	[1][2]

Synthesis and Reactivity

N-(piperidin-4-ylmethyl)ethanamine is a useful reagent for the preparation of biologically active small molecules.[1] A common and efficient method for its synthesis is the reductive amination of a protected piperidine-4-carbaldehyde with ethylamine, followed by deprotection. The presence of two secondary amine groups (one on the ring and one on the side chain) allows for differential functionalization, making it a versatile intermediate in combinatorial chemistry and drug discovery.

Experimental Protocols

Proposed Synthesis via Reductive Amination:

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-formylpiperidine.

Step 1: Reductive Amination to form N-Boc-N'-(ethyl)-piperidin-4-ylmethanamine

- **Reaction Setup:** To a solution of N-Boc-4-formylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add ethylamine (1.1 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to facilitate imine formation.
- **Reduction:** The reaction mixture is cooled to 0 °C. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise.[3] The reaction

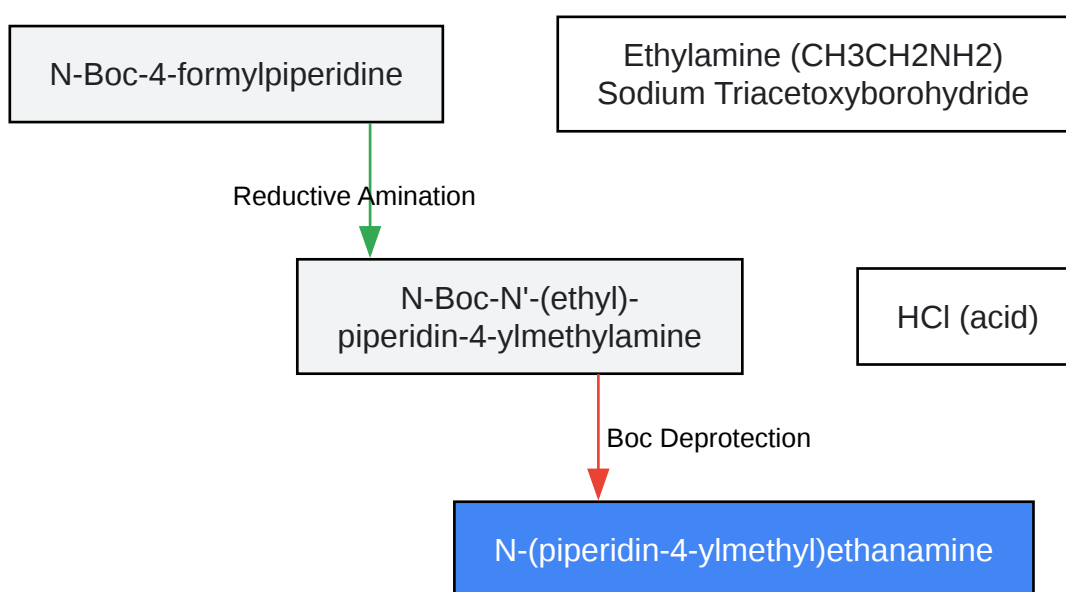
is then allowed to warm to room temperature and stirred overnight.

- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection

- **Deprotection:** The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in methanol or dioxane (e.g., 4M HCl in dioxane).
- **Reaction:** The solution is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc group.
- **Isolation:** The solvent is removed under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH or Na_2CO_3) and extracted with an organic solvent to yield the final product, N-(piperidin-4-ylmethyl)ethanamine.

Mandatory Visualization



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Caption: Synthesis workflow for N-(piperidin-4-ylmethyl)ethanamine.

Predicted Spectroscopic Analysis

- ^1H NMR: Expected signals would include: a triplet for the methyl protons of the ethyl group (~ 1.1 ppm), a quartet for the methylene protons of the ethyl group (~ 2.6 ppm), multiplets for the piperidine ring protons (~ 1.2 - 1.8 ppm for C3/C4/C5 protons and ~ 2.5 - 3.1 ppm for C2/C6 protons), and a doublet for the methylene bridge protons (~ 2.5 ppm). The N-H protons would appear as broad singlets.
- ^{13}C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, and four signals for the piperidine ring carbons (C4, C3/5, C2/6) and the exocyclic methylene carbon.
- IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the secondary amines (~ 3300 - 3400 cm^{-1}), aliphatic C-H stretching (~ 2850 - 2950 cm^{-1}), and N-H bending (~ 1550 - 1650 cm^{-1}).^{[4][5]}
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 142$. Key fragmentation would likely involve cleavage at the C4-CH₂ bond and fragmentation of the piperidine ring.

(1-Ethylpiperidin-4-yl)methylamine

In this isomer, the ethyl group is attached to the piperidine ring nitrogen, forming a tertiary amine. The exocyclic amine is primary, offering a different site for chemical modification compared to its isomer.

Chemical and Physical Properties

The known and predicted properties for (1-Ethylpiperidin-4-yl)methylamine are presented below.

Property	Value	Source
CAS Number	21168-71-8	[6]
Molecular Formula	C ₈ H ₁₈ N ₂	[6]
Formula Weight	142.24 g/mol	[6]
Boiling Point	87 °C	[7]
Density (Predicted)	0.889 ± 0.06 g/cm ³	[7]
pKa (Predicted)	10.13 ± 0.29	[7]
Hazards	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	[7]

Synthesis and Reactivity

(1-Ethylpiperidin-4-yl)methylamine serves as a key intermediate where the piperidine nitrogen is blocked (as a tertiary amine) and the primary amine is available for reactions like acylation, alkylation, or Schiff base formation. A plausible synthetic route involves the reduction of the corresponding nitrile or amide derived from 1-ethyl-piperidine-4-carbonitrile or 1-ethyl-piperidine-4-carboxamide.

Experimental Protocols

Proposed Synthesis via Amide Reduction:

This protocol starts from 1-ethyl-4-piperidone, a commercially available precursor.

Step 1: Synthesis of 1-Ethyl-4-piperidone Oxime

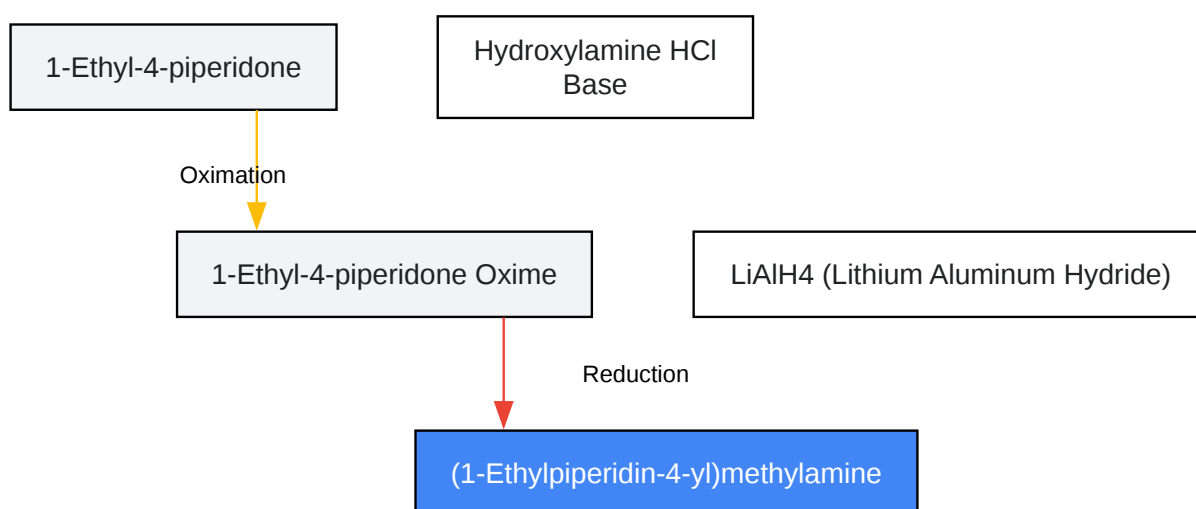
- Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
- Reaction: Add a base, such as sodium acetate or pyridine, and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

- Isolation: After cooling, the product may precipitate. Alternatively, remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

Step 2: Reduction of Oxime to Amine

- Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a strong reducing agent like lithium aluminum hydride (LiAlH_4) (2-3 equivalents) in anhydrous THF.
- Reduction: Slowly add a solution of the 1-ethyl-4-piperidone oxime in THF to the LiAlH_4 suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
- Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
- Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ether. Dry the combined organic filtrates over Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude (1-Ethylpiperidin-4-yl)methylamine. Further purification can be achieved by distillation.

Mandatory Visualization



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Caption: Synthesis workflow for (1-Ethylpiperidin-4-yl)methylamine.

Predicted Spectroscopic Analysis

- ^1H NMR: Expected signals include: a triplet and quartet for the N-ethyl group on the piperidine ring, complex multiplets for the piperidine ring protons, and a singlet or doublet for the $\text{CH}_2\text{-NH}_2$ protons. The NH_2 protons of the primary amine will appear as a broad singlet.
- ^{13}C NMR: The spectrum will feature signals for the N-ethyl group carbons, the four distinct carbons of the piperidine ring (C4, C3/5, C2/6), and the exocyclic methylene carbon.
- IR Spectroscopy: Key absorption bands would be the characteristic N-H stretching of a primary amine (a doublet around $3300\text{-}3500\text{ cm}^{-1}$), aliphatic C-H stretching ($\sim 2800\text{-}3000\text{ cm}^{-1}$), and the N-H scissoring vibration ($\sim 1590\text{-}1650\text{ cm}^{-1}$).[\[4\]](#)[\[5\]](#)
- Mass Spectrometry: The molecular ion peak (M^+) would be at $m/z = 142$. Prominent fragments would likely arise from alpha-cleavage, leading to the loss of the aminomethyl radical ($\bullet\text{CH}_2\text{NH}_2$) or the formation of an iminium ion by fragmentation of the piperidine ring.

Biological and Pharmaceutical Context

The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[\[8\]](#)[\[9\]](#) Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions, and its basic nitrogen atom is often crucial for interacting with biological targets such as GPCRs, ion channels, and enzymes. While specific biological activity for the title compounds is not widely reported, they are recognized as important intermediates for creating molecules with potential therapeutic applications, including anti-HIV agents and CCR5 receptor antagonists.[\[10\]](#) The development of efficient synthetic routes to substituted piperidines like these is a key focus in medicinal chemistry.[\[10\]](#)[\[11\]](#)

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